molecular formula C26H18Cl2N2O B11980915 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-48-2

5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11980915
CAS No.: 303060-48-2
M. Wt: 445.3 g/mol
InChI Key: JPGWIEFVJMRKKX-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2-naphthyl derivatives. The key steps may involve:

    Cyclization reactions: Formation of the pyrazolo[1,5-c][1,3]benzoxazine ring system.

    Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-naphthyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can introduce different substituents to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while reduction could result in a more electron-rich derivative.

Scientific Research Applications

Chemistry

    Material Science: Potential use in the development of new materials with unique electronic properties.

    Catalysis: Possible applications as a catalyst in organic reactions.

Biology

    Medicinal Chemistry: Investigation into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic compound.

Industry

    Polymer Science: Use in the synthesis of novel polymers with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal Transduction: Modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-c][1,3]benzoxazine derivatives: Other compounds with similar core structures.

    2,4-Dichlorophenyl derivatives: Compounds featuring the 2,4-dichlorophenyl group.

    2-Naphthyl derivatives: Compounds containing the 2-naphthyl group.

Uniqueness

5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.

Properties

CAS No.

303060-48-2

Molecular Formula

C26H18Cl2N2O

Molecular Weight

445.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18Cl2N2O/c27-19-11-12-20(22(28)14-19)26-30-24(21-7-3-4-8-25(21)31-26)15-23(29-30)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,24,26H,15H2

InChI Key

JPGWIEFVJMRKKX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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